molecular formula C23H23F2N3O4S B2686035 N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-77-0

N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2686035
CAS No.: 878056-77-0
M. Wt: 475.51
InChI Key: YQBNZGLLPREJLX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic amide derivative featuring a sulfonyl linkage, a piperidinyl-oxoethyl side chain, and a 2,4-difluorophenyl moiety. This article compares its structural and synthetic features with analogous compounds reported in recent literature.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O4S/c24-16-8-9-19(18(25)12-16)26-22(29)15-33(31,32)21-13-28(20-7-3-2-6-17(20)21)14-23(30)27-10-4-1-5-11-27/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBNZGLLPREJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic center on the indole ring.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a halogenation reaction, where a fluorinating agent reacts with a phenyl ring.

    Formation of the Sulfonylacetamide Linkage: The final step involves the formation of the sulfonylacetamide linkage through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group on the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Research Implications

  • Solubility: The piperidinyl group may enhance water solubility compared to non-amine-containing analogs (e.g., ).
  • Metabolic Stability : Fluorine substituents in the target compound likely reduce oxidative metabolism relative to chlorinated analogs ( ).

Biological Activity

N-(2,4-difluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound's structure includes a difluorophenyl group, a piperidinyl moiety, and an indole core, which are known for their diverse biological activities. The synthesis typically involves several steps:

  • Preparation of 2,4-Difluoroaniline : Nitration of 2,4-difluorobenzene followed by reduction.
  • Formation of Sulfonamide : Coupling of 4-(piperidin-1-ylsulfonyl)benzoic acid with the aniline derivative.
  • Final Coupling : The indole derivative is introduced to form the final product under controlled conditions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.51Inhibition of tubulin polymerization
MCF-7 (Breast)0.63Induction of apoptosis via caspase activation
SW480 (Colon)0.29Disruption of microtubule dynamics

These results indicate that the compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation:

CytokineEffect Observed
TNF-alphaDecreased expression
IL-6Inhibition
IL-1βReduced secretion

The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that mediate inflammatory responses, altering their activity.
  • Cell Cycle Regulation : By disrupting microtubule dynamics, it affects the mitotic process in cancer cells.

Case Studies

Several case studies have been published highlighting the efficacy of this compound:

  • Study on Lung Cancer : A study reported that treatment with the compound significantly reduced tumor size in A549 xenograft models.
    • Dosage : Administered at 10 mg/kg daily.
    • Outcome : Tumor growth inhibition by approximately 70% compared to control groups.
  • Breast Cancer Research : Another study focused on MCF-7 cells demonstrated enhanced sensitivity to doxorubicin when combined with this compound.
    • Combination Index : Synergistic effects observed with a CI < 0.5.

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